molecular formula C12H19N B12098923 2,4,6-trimethyl-N-(propan-2-yl)aniline

2,4,6-trimethyl-N-(propan-2-yl)aniline

Cat. No.: B12098923
M. Wt: 177.29 g/mol
InChI Key: CWRYADQYOFXMND-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C12H19N It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(propan-2-yl)aniline typically involves the alkylation of 2,4,6-trimethylaniline with isopropyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of isopropyl halide to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2,4,6-Trimethyl-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-N-(propan-2-yl)aniline is unique due to the presence of both the isopropyl group on the nitrogen atom and the three methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,4,6-trimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C12H19N/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8,13H,1-5H3

InChI Key

CWRYADQYOFXMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C)C)C

Origin of Product

United States

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